Methyl 3-aminopropanoate
Description
Historical Context and Development
The development of this compound can be traced to early investigations into amino acid esterification and the synthesis of beta-alanine derivatives. Historical synthesis methods established the foundation for modern production techniques, with early research documenting the preparation of beta-alanine methyl ester through conventional esterification procedures. The compound gained particular prominence as researchers recognized its utility as an intermediate in peptide synthesis and pharmaceutical development.
The evolution of synthesis methodologies reflects broader advances in organic chemistry, particularly in the development of more efficient and environmentally sustainable production processes. Patent literature from recent decades demonstrates continued innovation in synthesis approaches, with Chinese patent documentation revealing advanced methods for producing beta-alanine methyl ester salt products. These developments emphasize the compound's enduring importance in chemical manufacturing and research applications.
The historical trajectory of this compound research demonstrates the compound's transition from a simple laboratory curiosity to an essential component in modern synthetic chemistry. Early investigations focused primarily on basic synthesis and characterization, while contemporary research has expanded to encompass complex applications in drug discovery, peptide engineering, and biochemical research. This evolution reflects the broader maturation of amino acid chemistry as a discipline and the increasing recognition of ester derivatives as valuable synthetic tools.
Nomenclature and Chemical Identity
This compound possesses a well-defined chemical identity characterized by specific molecular parameters and nomenclature conventions. The compound's International Union of Pure and Applied Chemistry name is this compound, reflecting its structure as a methyl ester of 3-aminopropanoic acid. The molecular formula C₄H₉NO₂ indicates the presence of four carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 103.12 grams per mole.
The compound is registered under Chemical Abstracts Service number 4138-35-6, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes 3-amino-propionic acid methyl ester, methyl beta-alanate, and beta-alanine methyl ester, reflecting different naming conventions and historical usage patterns. The Simplified Molecular Input Line Entry System representation appears as COC(=O)CCN, providing a standardized format for computational chemistry applications.
Structural analysis reveals the compound's organization as a propanoic acid derivative with an amino group positioned at the beta carbon and a methyl ester functional group at the carboxyl terminus. The International Chemical Identifier string InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 provides detailed connectivity information for database applications. The compound's three-dimensional structure lacks stereocenters, resulting in a single constitutional isomer without optical activity.
Table 1: Chemical Identity Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₉NO₂ |
| Molecular Weight | 103.12 g/mol |
| Chemical Abstracts Service Number | 4138-35-6 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | COC(=O)CCN |
| International Chemical Identifier | InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 |
| International Chemical Identifier Key | UZCXPYDBYUEZCV-UHFFFAOYSA-N |
Relationship to β-Alanine and Amino Acid Derivatives
This compound maintains a fundamental relationship with beta-alanine, serving as the methyl ester derivative of this naturally occurring beta amino acid. Beta-alanine, known by its International Union of Pure and Applied Chemistry name 3-aminopropanoic acid, represents a unique amino acid structure where the amino group attaches to the beta carbon rather than the alpha carbon typical of proteinogenic amino acids. This structural arrangement distinguishes beta-alanine from its alpha counterpart alanine and confers unique biochemical properties.
The esterification of beta-alanine to form this compound represents a common chemical modification strategy employed to alter solubility, stability, and biological activity profiles. Beta-alanine ethyl ester, a related compound, demonstrates similar structural modifications and undergoes hydrolysis within biological systems to regenerate the parent amino acid. This hydrolytic behavior suggests that this compound may undergo similar biotransformation processes, potentially serving as a prodrug or delivery mechanism for beta-alanine.
The compound's position within the broader family of amino acid derivatives reflects its utility in peptide synthesis and biochemical research. N-methyl-beta-alanine represents another structurally related compound that functions as a building block in peptide and protein synthesis. These relationships demonstrate the systematic approach to amino acid modification employed in medicinal chemistry and biochemical research, where strategic structural alterations enable the development of compounds with enhanced properties or novel biological activities.
Biosynthetic pathways leading to beta-alanine formation include pyrimidine catabolism involving cytosine and uracil degradation, as well as carnosine metabolism. The industrial production of beta-alanine through ammonia reaction with beta-propiolactone provides an alternative route to natural biosynthesis. These diverse origins highlight the compound's biological significance and industrial importance as a synthetic target.
Significance in Organic Chemistry and Biochemistry
This compound demonstrates considerable significance in organic chemistry through its role as a versatile synthetic intermediate and building block. The compound participates in various chemical reactions typical of amino esters, including nucleophilic substitution reactions facilitated by the amino group and hydrolysis or transesterification reactions involving the ester functionality. These reaction capabilities enable its incorporation into complex synthetic schemes for pharmaceutical and agrochemical development.
In peptide synthesis applications, this compound serves as a protected amino acid derivative that can undergo peptide bond formation while maintaining the integrity of the amino acid structure. Research demonstrates its utility in constructing peptide sequences with specific structural and functional characteristics. The compound's participation in peptide bond formation during protein synthesis facilitates the precise assembly of amino acid chains, contributing to the study of protein structure and function relationships.
The compound's applications extend to the synthesis of specialized chemical entities, including bidentate pyridine-acid ligands used in analytical chemistry applications. Research findings indicate successful utilization of this compound hydrochloride in synthesizing water-soluble ligands capable of quantifying bovine serum albumin through fluorescence spectroscopy techniques. These applications demonstrate the compound's versatility beyond traditional amino acid chemistry.
Biochemical research applications encompass the compound's use as a molecular probe and research reagent in various experimental systems. Its solubility characteristics in polar solvents, including water and alcohols, facilitate its incorporation into aqueous biological systems. The compound's structural similarity to naturally occurring amino acids enables its use in studying enzyme-substrate interactions and metabolic pathway investigations.
Table 2: Research Applications of this compound
| Application Category | Specific Use | Reference Documentation |
|---|---|---|
| Peptide Synthesis | Building block for protein construction | Scientific literature |
| Analytical Chemistry | Ligand synthesis for protein quantification | Patent and research documentation |
| Pharmaceutical Development | Intermediate in drug synthesis | Multiple patent filings |
| Biochemical Research | Enzyme interaction studies | Research publications |
| Organic Synthesis | Versatile synthetic intermediate | Chemical synthesis literature |
Advanced synthesis methodologies continue to emerge for this compound production, including innovative approaches utilizing concentrated sulfuric acid and methanol under controlled temperature conditions. Patent documentation reveals synthesis yields ranging from 90 to 95 percent using optimized reaction conditions, including temperature control between 65 to 68 degrees Celsius and specific reagent ratios. These high-efficiency synthesis methods support large-scale production requirements for industrial and research applications.
Properties
IUPAC Name |
methyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXPYDBYUEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194322 | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-35-6 | |
| Record name | Methyl beta-alanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Steps
-
Acylation of Methanol : Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) and methyl chlorosulfinate, activating the carboxyl group of β-alanine.
-
Esterification : β-Alanine undergoes nucleophilic attack by methanol, facilitated by the in situ generation of HCl.
-
Workup : Excess reagents and solvents are removed under reduced pressure, yielding this compound hydrochloride as a hygroscopic solid.
A representative procedure from Sichuan Guokang Pharmaceutical Co. involves:
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Dissolving β-alanine (8 mmol) in methanol (60 mL) at 0°C.
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Dropwise addition of SOCl₂ (4 mL) over 1 hour under ice cooling.
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Refluxing at 66°C for 6 hours, followed by solvent evaporation to isolate the product.
Reaction Optimization and Process Parameters
Key variables influencing yield and purity include temperature, stoichiometry, and reaction duration.
Table 1: Optimized Conditions for Thionyl Chloride-Mediated Esterification
Notably, this method avoids intermediate purification, streamlining production for industrial applications.
Characterization of this compound Hydrochloride
Nuclear magnetic resonance (NMR) spectroscopy confirms product identity and purity. Data from the Royal Society of Chemistry illustrates:
-
¹H NMR (500 MHz, Chloroform-d) : δ 8.27 (br, 3H, NH₃⁺), 3.77 (s, 3H, OCH₃), 3.39 (t, 2H, CH₂NH₂), 2.95 (t, 2H, CH₂COO).
-
The absence of β-alanine peaks in post-reaction TLC (using ninhydrin staining) validates complete conversion.
Industrial-Scale Synthesis Considerations
Scaling the laboratory procedure requires addressing solvent recovery, waste management, and cost efficiency:
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Solvent Recycling : Dichloromethane or methanol is recovered via distillation, reducing material costs.
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Yield Maintenance : Pilot studies report consistent 95–100% yields at multi-kilogram scales, attributable to precise temperature control and stoichiometric ratios.
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Safety Protocols : SOCl₂’s corrosive nature necessitates closed-system reactors and NaOH scrubbers for HCl neutralization.
Comparative Analysis of Synthetic Approaches
While thionyl chloride remains the gold standard, alternative methods face limitations:
Table 2: Method Comparison
The thionyl chloride method outperforms alternatives in yield and scalability, despite its handling challenges.
Scientific Research Applications
Synthesis and Derivatives
Methyl 3-aminopropanoate is synthesized through the esterification of β-alanine. This process involves the reaction of β-alanine with methanol, resulting in the formation of this compound hydrochloride. This compound can serve as a precursor for various derivatives used in pharmaceutical applications.
Synthesis of Ligands
This compound is utilized in the synthesis of bidentate ligands, which are crucial in coordination chemistry. These ligands can form stable complexes with metal ions, enhancing their catalytic properties in various reactions. For instance, a study demonstrated the use of this compound to create a water-soluble bidentate pyridine-acid ligand that was effective in quantifying bovine serum albumin using fluorescence spectroscopy .
Pharmaceutical Development
The compound has been explored for its potential in drug development, particularly as a building block for amino acid derivatives. Research indicates that derivatives of this compound exhibit significant biological activities, including antinociceptive and neuroprotective effects. These properties suggest its potential use in treating pain and neurodegenerative diseases .
Case Study 1: Antinociceptive Properties
In vivo studies involving this compound derivatives showed significant antinociceptive effects in rodent models of neuropathic pain. The mechanisms involved may include inhibition of neurotransmitter uptake, particularly GABA transporters, which play a critical role in pain modulation .
Case Study 2: Neuroprotective Effects
Preliminary research has indicated that certain derivatives of this compound can protect neuronal cells from apoptosis. This suggests a potential application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, where cell death is a major concern .
Data Tables
Mechanism of Action
The mechanism of action of methyl 3-aminopropanoate primarily involves its functional groups:
Amine Group: This group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Ester Group: This group can undergo hydrolysis to release β-alanine, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl 3-aminopropanoate: Similar to methyl 3-aminopropanoate but with an ethyl ester group instead of a methyl ester group.
Methyl 2-aminopropanoate: Similar structure but with the amine group on the second carbon instead of the third.
Uniqueness: this compound is unique due to its specific placement of the amine group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in biological activity and applications in synthesis compared to its analogs.
Biological Activity
Methyl 3-aminopropanoate, also known as this compound hydrochloride (CAS No. 3196-73-4), is a compound that has garnered attention for its various biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
This compound hydrochloride exhibits the following chemical properties:
- Molecular Formula : C₄H₉NO₂·HCl
- Molecular Weight : 139.58 g/mol
- Density : 1.013 g/cm³
- Melting Point : 102–104 °C
- Boiling Point : 151.8 °C at 760 mmHg
- Flash Point : 26.5 °C
These properties indicate that the compound is stable under standard laboratory conditions and can be handled with appropriate safety measures due to its irritant nature .
Synthesis
This compound is synthesized through the esterification of β-alanine. The process involves reacting β-alanine with methanol in the presence of a catalyst to yield this compound, which can then be converted into its hydrochloride form for enhanced solubility and stability .
Antiviral Properties
Recent studies have demonstrated that this compound derivatives exhibit significant antiviral activity, particularly against HIV. For instance, a compound derived from this compound showed nanomolar binding affinities for the mu-opioid receptor (MOR) and CCR5, inhibiting HIV entry into cells effectively. This was evidenced by its ability to block viral infection in TZM-bl cells and peripheral blood mononuclear cells (PBMCs) .
Antioxidant Activity
Research indicates that amino acids, including those related to this compound, possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting lipids in frying oils from oxidation. This suggests potential applications in food preservation and health supplements .
Case Studies
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Antiviral Mechanism Study :
- A study analyzed the mechanism of action of a derivative of this compound (VZMC013), revealing that it effectively inhibited HIV entry by targeting both MOR and CCR5 receptors. The binding affinity was measured with a Ki value of approximately 6.05 nM, indicating strong interaction with these receptors .
- Antioxidant Efficacy in Food Systems :
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound derivatives:
| Compound | Biological Activity | Binding Affinity (Ki, nM) |
|---|---|---|
| VZMC013 | Inhibits HIV entry | 6.05 ± 0.22 |
| Naltrexone | MOR antagonist | 0.7 ± 0.1 |
| Amino Acids | Antioxidant in frying oils | Variable |
Q & A
What are the common synthetic routes for Methyl 3-aminopropanoate, and how are they optimized for yield and purity?
Level: Basic
Answer: this compound is typically synthesized via esterification of β-alanine (3-aminopropanoic acid) using methanol under acidic catalysis. Optimization focuses on controlling reaction temperature (40–60°C) and stoichiometric ratios to minimize side products like over-esterified derivatives. Alternative routes include nucleophilic substitution in domino acylation reactions, where this compound acts as a nucleophile, achieving yields >80% under anhydrous conditions with catalytic bases (e.g., triethylamine) . Purity is enhanced via vacuum distillation or recrystallization, with characterization by H/C NMR and HPLC (>95% purity thresholds).
How do electron-donating and electron-withdrawing substituents influence the reaction kinetics of this compound in domino acylation reactions?
Level: Advanced
Answer: Substituents on aromatic rings in reactants significantly alter reaction kinetics. Electron-withdrawing groups (e.g., -F, -Cl) increase substrate acidity, accelerating O-acylation and C-acylation steps by stabilizing intermediates via resonance or inductive effects. This reduces reaction times (e.g., 8 hours for -Cl vs. 72 hours for electron-donating -tBu groups). Conversely, electron-donating groups slow kinetics due to reduced electrophilicity, requiring prolonged reaction times but maintaining high enantioselectivity (>90% ee) . Mechanistic studies (DFT calculations or kinetic isotope effects) are recommended to validate these trends.
What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should be reported?
Level: Basic
Answer: Essential characterization methods include:
- NMR Spectroscopy : H NMR (δ ~3.6 ppm for methoxy group; δ ~2.5–3.0 ppm for methylene protons adjacent to the amine).
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~3350 cm (N-H stretch).
- Mass Spectrometry : Molecular ion [M+H] at m/z 104.1 (CHNO).
- HPLC : Retention time and purity analysis using C18 columns with UV detection at 210 nm.
Full reporting should include solvent, instrument parameters, and reference standards per IUPAC guidelines .
How can researchers resolve contradictions in reported enantioselectivity outcomes when using this compound as a nucleophile in asymmetric synthesis?
Level: Advanced
Answer: Discrepancies in enantioselectivity may arise from chiral catalyst selection (e.g., Cinchona alkaloids vs. BINOL-derived catalysts) or solvent polarity effects. For example, polar aprotic solvents (e.g., DMF) can stabilize transition states, enhancing ee values. Systematic studies should:
- Compare catalysts with varying steric bulk/electronic profiles.
- Use kinetic resolution experiments to identify rate-determining steps.
- Validate results with circular dichroism (CD) or X-ray crystallography of intermediates.
Contradictions in literature data (e.g., 85% vs. 95% ee) often stem from unaccounted trace moisture or impurities; rigorous drying of reagents/solvents is critical .
What safety protocols are essential when handling this compound in laboratory settings?
Level: Basic
Answer: Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (irritation risk).
- Storage : In airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as hazardous waste.
Safety data sheets (SDS) for related compounds (e.g., ethyl 3-aminopropanoate) recommend avoiding skin contact due to potential sensitization .
What computational or mechanistic models explain the enhanced acidity of intermediates in reactions involving this compound with electron-withdrawing groups?
Level: Advanced
Answer: Density Functional Theory (DFT) studies show that electron-withdrawing substituents lower the pKa of intermediates by stabilizing deprotonated species through resonance (e.g., para-F groups delocalize negative charge into the aromatic ring). This accelerates proton transfer steps in domino reactions. Transition state analysis (IRC calculations) can map energy barriers, while Natural Bond Orbital (NBO) analysis quantifies charge distribution changes. Experimental validation via pH-rate profiles or isotopic labeling further corroborates these models .
What are the applications of this compound in synthesizing bioactive ligands or pharmaceutical intermediates?
Level: Basic
Answer: It serves as a precursor for:
- Bidentate Pyridine Ligands : Used in coordination chemistry for catalysis (e.g., asymmetric hydrogenation).
- Peptide Mimetics : Incorporation into β-peptide backbones for protease resistance.
- Metabolite Analogs : Derivatives like β-ureidopropionase substrates are studied in pyrimidine degradation disorders .
Reaction optimization (e.g., coupling with activated carbonyls) requires monitoring by TLC or LC-MS to track intermediate formation.
How do variations in solvent polarity and temperature affect the regioselectivity of this compound in multi-step organic reactions?
Level: Advanced
Answer: Solvent polarity influences transition state solvation:
- Polar Solvents (e.g., DMSO) : Stabilize charged intermediates, favoring C-acylation over O-acylation (regioselectivity >10:1).
- Nonpolar Solvents (e.g., toluene) : Promote kinetically controlled O-acylation due to lower dielectric stabilization.
Temperature modulates activation energy; lower temperatures (0–25°C) favor selective pathways, while higher temperatures (>60°C) may lead to side reactions (e.g., ester hydrolysis). Controlled experiments with in-situ IR or reaction calorimetry are advised to map solvent/temperature effects .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
